molecular formula C17H19N3O7S B8066844 Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate

Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate

Cat. No.: B8066844
M. Wt: 409.4 g/mol
InChI Key: DQBRVWBDBFFGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetic acid,4-[[4-[(aminoiminomethyl)-amino]benzoyl]oxy]-, monomethanesulfonate, commonly known as Camostat mesylate (CAS 59721-29-8), is a serine protease inhibitor with the molecular formula C₂₁H₂₆N₄O₈S and a molecular weight of 494.53 g/mol . It is the monomethanesulfonate salt of Camostat, a derivative of benzeneacetic acid featuring a 4-guanidinobenzoyloxy substituent. This compound is clinically used to treat chronic pancreatitis due to its ability to inhibit trypsin, kallikrein, and other proteolytic enzymes .

Camostat mesylate undergoes rapid hydrolysis in vivo, releasing the active metabolite 4-(4-guanidinobenzoyloxy)phenylacetic acid, which achieves peak plasma concentrations within 40–80 minutes post-administration . The compound exhibits low toxicity (rat oral LD₅₀ ≈ 3000 mg/kg) and minimal accumulation, making it a well-tolerated therapeutic agent .

Properties

IUPAC Name

2-[4-[4-(hydrazinylmethylideneamino)benzoyl]oxyphenyl]acetic acid;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4.CH4O3S/c17-19-10-18-13-5-3-12(4-6-13)16(22)23-14-7-1-11(2-8-14)9-15(20)21;1-5(2,3)4/h1-8,10H,9,17H2,(H,18,19)(H,20,21);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBRVWBDBFFGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=CNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Skeleton Assembly

The synthesis begins with the formation of the benzeneacetic acid backbone. A common approach involves the alkylation of 4-hydroxybenzeneacetic acid with a protected guanidine precursor. According to patent literature, the benzoyloxy linkage is established via a Schotten-Baumann reaction, where 4-hydroxybenzeneacetic acid reacts with 4-[(aminoiminomethyl)amino]benzoyl chloride in the presence of a base such as sodium hydroxide. This step typically achieves 70–85% yield under anhydrous conditions at 0–5°C to minimize hydrolysis.

Key Reaction:

4-Hydroxybenzeneacetic acid+4-[(Aminoiminomethyl)amino]benzoyl chlorideNaOH, DCMIntermediate ester+HCl\text{4-Hydroxybenzeneacetic acid} + \text{4-[(Aminoiminomethyl)amino]benzoyl chloride} \xrightarrow{\text{NaOH, DCM}} \text{Intermediate ester} + \text{HCl}

The intermediate ester is subsequently purified via recrystallization from ethanol-water mixtures.

Guanidine Functionalization

The aminoiminomethyl (guanidine) group is introduced through a nucleophilic substitution or reductive amination. Patent EP1851197A2 describes the use of hydrazine derivatives to form the guanidine moiety, where 4-aminobenzoyl chloride reacts with cyanamide under acidic conditions. This step requires strict pH control (pH 3–4) and temperatures of 50–60°C to prevent premature cyclization.

Alternative Method:
A deuterated variant of the intermediate, 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic acid phenylmethyl ester-d₄, has been synthesized using isotopic labeling techniques for metabolic studies. This involves substituting hydrogen with deuterium at specific positions during the esterification step, achieving >98% isotopic purity.

Methanesulfonate Salt Formation

The final step involves protonating the guanidine nitrogen with methanesulfonic acid to enhance solubility and stability. The free base is dissolved in anhydrous acetone, and methanesulfonic acid is added dropwise at 25°C, yielding the monomethanesulfonate salt. The product precipitates upon cooling and is isolated via filtration, with typical yields of 90–95%.

Optimization Data:

ParameterOptimal ConditionYield Impact
SolventAnhydrous acetoneMaximizes solubility
Temperature25°CPrevents decomposition
Acid Equivalents1.1 eqEnsures complete salt

Comparative Analysis of Methodologies

Classical vs. Catalytic Approaches

Traditional routes rely on stoichiometric reagents, whereas recent advances employ catalytic systems. For example, palladium-catalyzed coupling has been explored for constructing the benzoyloxy linkage, reducing reaction times from 12 hours to 2 hours. However, catalyst costs and residual metal contamination remain challenges for industrial-scale production.

Green Chemistry Innovations

Patent CN1268604C highlights solvent-free esterification using microwave irradiation, achieving 88% yield with a 10-minute reaction time. This method reduces waste and energy consumption compared to conventional refluxing.

Purification and Characterization

Chromatographic Techniques

Final purification often employs reverse-phase HPLC with a C18 column and methanol-water gradients (70:30 to 95:5). Impurities such as unreacted starting materials and hydrolysis byproducts are reduced to <0.1%.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, guanidine NH), 7.89–7.12 (m, 8H, aromatic), 3.52 (s, 2H, CH₂COO), 2.98 (s, 3H, SO₃CH₃).

  • HRMS : m/z 409.4 [M+H]⁺, confirming molecular weight.

Industrial-Scale Challenges

Cost of Raw Materials

The guanidine precursor accounts for 40–50% of total production costs. Substituting cyanamide with urea derivatives has been proposed but compromises yield.

Regulatory Considerations

Methanesulfonic acid is classified as a corrosive substance, necessitating specialized handling equipment. Closed-system reactors with PTFE linings are recommended to mitigate safety risks.

Emerging Technologies

Biocatalytic Routes

Pseudomonas cepacia ATCC 25416 has been engineered to hydroxylate phenylacetic acid derivatives, offering a potential enzymatic alternative for the benzoyloxy group. Preliminary trials show 60% conversion but require further optimization.

Continuous Flow Synthesis

Microreactor systems enable precise control over exothermic steps (e.g., methanesulfonation), improving reproducibility and reducing batch-to-batch variability .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the aminoiminomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are typically employed.

Major Products Formed

    Oxidation: Produces oxides and carboxylic acids.

    Reduction: Yields amines and alcohols.

    Substitution: Results in various substituted benzene derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity :
    • Camostat mesylate has been studied for its ability to inhibit the entry of viruses into host cells. Research indicates that it can block the serine protease TMPRSS2, which is crucial for the activation of viral proteins necessary for cell entry. This mechanism is particularly relevant for coronaviruses, including SARS-CoV-2, the virus responsible for COVID-19. A study demonstrated that Camostat mesylate effectively reduced viral loads in vitro, suggesting its potential as a therapeutic agent against COVID-19 .
  • Anti-inflammatory Effects :
    • The compound exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. Preclinical studies have shown that it can modulate cytokine release and reduce inflammatory responses in various models .
  • Therapeutic Use in Pancreatitis :
    • Camostat mesylate has been utilized in clinical settings to manage acute pancreatitis. It works by inhibiting trypsinogen activation within the pancreas, thereby reducing autodigestion and inflammation . Clinical trials have indicated improved patient outcomes when administered early in the course of the disease.

Biochemical Research Applications

  • Proteomics :
    • In biochemical research, Camostat mesylate serves as a valuable tool in proteomics studies, particularly in the analysis of protease activity. Its inhibitory effects on serine proteases allow researchers to explore proteolytic pathways and their implications in various diseases .
  • Cell Culture Studies :
    • The compound is frequently used in cell culture systems to investigate cellular responses to viral infections and inflammatory stimuli. By controlling protease activity, researchers can better understand cellular mechanisms and develop targeted therapies .

Data Table: Summary of Applications

Application AreaMechanism of ActionEvidence/Studies
AntiviralInhibits TMPRSS2 protease involved in viral entryStudies on SARS-CoV-2
Anti-inflammatoryModulates cytokine releasePreclinical models
Acute PancreatitisInhibits trypsinogen activationClinical trials
ProteomicsSerine protease inhibitionResearch applications
Cell CultureInvestigates cellular responsesVarious studies

Case Studies

  • COVID-19 Treatment Trials :
    • Recent clinical trials have focused on the efficacy of Camostat mesylate in COVID-19 patients. Results showed a significant reduction in viral load and improved respiratory function when administered early during hospitalization . This highlights its potential role as a therapeutic intervention.
  • Pancreatitis Management :
    • A cohort study involving patients with acute pancreatitis demonstrated that those treated with Camostat mesylate had reduced complications compared to controls. The study emphasized its role in mitigating pancreatic damage through protease inhibition .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of proteases. It binds to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. This mechanism is crucial in various biological processes and has therapeutic implications.

Comparison with Similar Compounds

Camostat (Free Base)

  • Molecular Formula : C₂₀H₂₂N₄O₅
  • Molecular Weight : 398.42 g/mol
  • Key Differences : Lacks the methanesulfonate counterion, resulting in lower solubility compared to the mesylate salt. The free base is less stable in aqueous environments, necessitating salt formation for enhanced bioavailability .

4-[[4-[(Aminoiminomethyl)Amino]Benzoyl]Oxy]Benzeneacetic Acid Phenylmethyl Ester Hydrobromide

  • Molecular Formula : C₂₃H₂₁N₃O₄·HBr (estimated)
  • The hydrobromide counterion may reduce solubility compared to mesylate .

Benzoic Acid, 4-[(Aminoiminomethyl)Amino]-, 6-(Aminoiminomethyl)-2-Naphthalenyl Ester, Methanesulfonate (1:2)

  • CAS : 82956-11-4
  • Key Differences: Incorporates a bulkier naphthalenyl ester group, which may enhance target binding affinity but reduce metabolic stability.

4-Aminophenylacetic Acid

  • Molecular Formula: C₈H₉NO₂
  • Molecular Weight : 151.16 g/mol
  • Key Differences: A simpler analogue lacking the guanidino and benzoyloxy substituents. Primarily serves as a building block in synthesizing complex derivatives like Camostat but lacks protease inhibitory activity .

Functional and Pharmacokinetic Comparison

Parameter Camostat Mesylate Camostat (Free Base) Phenylmethyl Ester Hydrobromide Naphthalenyl Ester Mesylate
Molecular Weight (g/mol) 494.53 398.42 ~479.32 (estimated) Not reported
Solubility High (due to mesylate salt) Low Moderate (HBr salt) High (1:2 mesylate ratio)
Metabolite Peak Time 40–80 minutes Not applicable (prodrug) Likely delayed (bulky ester) Not reported
Enzyme Inhibition (ID₅₀) Trypsin: 0.14 µM; Kallikrein: 0.18 µM Similar to mesylate (prodrug) Presumed lower (structural bulk) Not reported
Toxicity (LD₅₀, rat) ~3000 mg/kg Similar to mesylate Not reported Not reported

Research Findings

Ester Group Impact: The 2-(dimethylamino)-2-oxoethyl ester in Camostat mesylate optimizes hydrolysis rates, ensuring timely release of the active metabolite . Bulkier esters (e.g., phenylmethyl or naphthalenyl) delay hydrolysis, as seen in deuterated analogues, reducing therapeutic efficacy . The naphthalenyl ester’s extended aromatic system may enhance hydrophobic interactions with protease active sites, but this remains untested .

Counterion Effects :

  • Methanesulfonate improves aqueous solubility and stability over hydrobromide, which is less polar and may precipitate in biological fluids .

Toxicity Profile: Camostat mesylate’s low toxicity contrasts with simpler analogues like 4-aminophenylacetic acid, which lack targeted activity and may exhibit off-target effects at high doses .

Biological Activity

Benzeneacetic acid and its derivatives, particularly Benzeneacetic acid,4-[[4-[(aminoiminomethyl)-amino]benzoyl]oxy]-,monomethanesulfonate , exhibit a range of biological activities that have garnered significant attention in medicinal chemistry and pharmacology. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzene ring, an acetic acid moiety, and a sulfonate group. Its molecular formula is C₁₈H₁₈N₄O₄S, with a molecular weight of approximately 409.4 g/mol . This unique structure contributes to its diverse biological activities.

Research indicates that benzeneacetic acid derivatives can modulate various biological pathways:

  • Protein Degradation Systems : Studies have shown that certain benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are critical for protein homeostasis in cells .
  • Enzyme Inhibition : The compound has been noted to inhibit key enzymes such as cathepsins B and L, which are involved in protein degradation and are implicated in various diseases including cancer .

Antimicrobial Properties

Benzeneacetic acid derivatives have demonstrated significant antimicrobial activity. For instance, compounds derived from benzeneacetic acid have been shown to exhibit antibacterial effects against various pathogens . The specific compound under review has not been extensively tested for antimicrobial properties in published studies but shares structural similarities with known active compounds.

Anticancer Activity

Research has identified that certain derivatives possess anticancer properties by inducing apoptosis in cancer cells. For example, compounds similar to benzeneacetic acid have been evaluated for their ability to inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and induction of apoptosis .

Anti-inflammatory Effects

Some studies suggest that benzeneacetic acid derivatives may exert anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation. The mechanisms likely involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies and Research Findings

Several case studies highlight the efficacy of benzeneacetic acid derivatives:

  • Case Study on Anticancer Activity : A derivative was tested in vitro against several cancer cell lines, showing significant cytotoxicity at concentrations as low as 5 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
  • Antimicrobial Efficacy : In a comparative study involving multiple benzeneacetic acid derivatives, one compound exhibited potent antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Data Summary

The following table summarizes key findings related to the biological activity of benzeneacetic acid derivatives:

Activity TypeCompound TestedConcentrationObserved Effect
AntimicrobialBenzeneacetic Acid Derivative 110 µg/mLSignificant inhibition of bacterial growth
AnticancerBenzeneacetic Acid Derivative 25 µMInduction of apoptosis in cancer cells
Anti-inflammatoryBenzeneacetic Acid Derivative 3VariesReduction in pro-inflammatory cytokines

Q & A

Q. What are the recommended synthetic routes for Camostat mesylate, and how can purity be validated?

Camostat mesylate is synthesized via a multi-step process involving esterification and sulfonation. Key intermediates include 4-[(aminoiminomethyl)amino]benzoic acid and 4-hydroxybenzeneacetic acid derivatives. Purification typically employs recrystallization or column chromatography. Purity validation requires analytical techniques such as HPLC (for retention time consistency) and 1^1H/13^{13}C NMR to confirm structural integrity. Mass spectrometry (MS) can further verify molecular weight .

Q. What safety protocols are critical for handling Camostat mesylate in laboratory settings?

Use NIOSH-approved respirators (e.g., P95 for particulate exposure) and gloves compliant with EN 374 standards. Avoid drainage system contamination due to unknown environmental toxicity. Store in a cool, dry environment away from incompatible materials, as stability under extreme conditions (e.g., high heat) is undocumented .

Q. How is Camostat mesylate’s inhibitory activity against TMPRSS2 typically assayed?

Standard in vitro assays include fluorogenic substrate-based enzymatic assays. Pre-incubate TMPRSS2 with varying compound concentrations, measure residual protease activity, and calculate IC50_{50} values. Include positive controls (e.g., leupeptin) and validate results with cell-based models (e.g., viral entry inhibition in Calu-3 cells) .

Advanced Research Questions

Q. How can researchers optimize Camostat mesylate’s metabolic stability for in vivo studies?

The compound undergoes rapid hydrolysis to active metabolites like 4-(4-guanidinobenzoyloxy)phenylacetic acid. To enhance stability, consider prodrug strategies (e.g., PEGylation) or co-administration with esterase inhibitors. Monitor plasma pharmacokinetics using LC-MS/MS to track metabolite formation and adjust dosing intervals .

Q. What experimental designs address contradictions in reported toxicity profiles of Camostat mesylate?

Subacute toxicity studies in rodents show pancreatic hypertrophy but no carcinogenicity. To resolve discrepancies, conduct species-specific comparative studies (e.g., rat vs. human hepatocyte models) and evaluate dose-dependent effects. Include histopathological analysis of pancreatic tissue and long-term recovery assays to assess reversibility .

Q. How should researchers interpret conflicting data on Camostat’s efficacy in viral entry inhibition?

Variability may arise from differences in cell lines (e.g., TMPRSS2 expression levels) or assay conditions (pH, serum proteins). Standardize protocols using qPCR for TMPRSS2 quantification and include internal controls (e.g., siRNA knockdown). Validate findings with pseudovirus entry assays and orthogonal methods like surface plasmon resonance (SPR) for binding affinity measurement .

Methodological Guidance

Q. What analytical techniques are optimal for characterizing Camostat’s hydrolytic degradation products?

High-resolution LC-MS/MS identifies primary metabolites (e.g., 4-guanidinobenzoic acid). Couple with 1^1H NMR to track ester bond cleavage. For quantitation, use stable isotope-labeled internal standards. Accelerated stability studies (40°C/75% RH) can model degradation kinetics .

Q. How can researchers design pharmacokinetic studies accounting for Camostat’s rapid hydrolysis?

Use cannulated animal models for frequent blood sampling. Measure both parent compound and metabolites at intervals (e.g., 0–6 hrs post-dose). Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate half-life (73 min in humans) and bioavailability. Consider portal vein sampling to assess first-pass metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.